ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate
Description
Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate is a synthetic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 3. The triazole ring is linked to a phenyl group, which is further connected to a benzamide moiety via a carbonyl bridge.
Properties
IUPAC Name |
ethyl 3-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)15-5-4-6-16(11-15)21-18(24)14-7-9-17(10-8-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRZDCFCTNPFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Coupling with Phenyl Group: The triazole ring is then coupled with a phenyl group through a carbonyl linkage, typically using a Friedel-Crafts acylation reaction.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the phenyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Oxidized derivatives of the triazole and phenyl groups.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its triazole ring which is known to exhibit various biological activities.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can bind to metal ions in enzymes, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways by inhibiting key enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in the combination of a 5-methyltriazole, phenylcarbamoyl bridge, and ethyl benzoate. Below is a comparison with structurally related compounds from the evidence:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The ethyl ester in the target compound likely increases logP compared to sulfonamide derivatives (e.g., 3f) or carboxylic acid analogs (e.g., asundexian) .
- Solubility : Sulfonamide-containing analogs (e.g., 3f) may exhibit higher aqueous solubility than the target due to ionizable groups .
- ADMET Profile : Radiolabeled analogs like asundexian () highlight the importance of triazole substituents in metabolic stability; bromophenyl-thiazole derivatives (9c) may face challenges with hepatic clearance .
Crystallographic and Spectroscopic Analysis
- ¹H NMR Peaks : The target’s methyltriazole (δ ~2.6 ppm) and aromatic protons (δ 7.5–8.2 ppm) align with trends in 3f and 9c .
Q & A
Q. What are the standard synthetic routes for ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate, and how is structural confirmation achieved?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 5-methyl-1H-1,2,3-triazole moiety.
- Step 2 : Coupling the triazole-containing phenyl group to the benzoate core via a carbonyl amino linker using carbodiimide-mediated amidation (e.g., EDC/HOBt) . Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to verify connectivity and HPLC for purity assessment (>95%). Challenges include isolating intermediates with high polarity, requiring silica gel chromatography .
Q. How is the purity of this compound assessed, and what purification challenges arise?
Purity is evaluated via thin-layer chromatography (TLC) for rapid monitoring and HPLC with UV detection for quantification. Common purification challenges include:
- By-product formation : Side reactions during amidation (e.g., overactivation of carboxylic acids) may yield undesired urea derivatives.
- Solubility issues : Polar intermediates may require mixed solvents (e.g., DCM:MeOH) for effective column chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield during scale-up?
Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions. Switching to THF or acetonitrile can improve selectivity .
- Catalyst loading : Reducing Cu(I) catalyst to 5 mol% in CuAAC minimizes metal contamination while maintaining efficiency .
- Temperature control : Lowering reaction temperatures during amidation (0–5°C) suppresses racemization and by-products .
Q. What strategies resolve contradictions in biological activity data across assays?
Contradictions may arise from variations in:
- Assay conditions : Differences in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) can alter target binding. Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
- Compound stability : Degradation under assay conditions (e.g., ester hydrolysis in serum-containing media) may reduce observed activity. Conduct stability studies via LC-MS to identify breakdown products .
Q. How can computational methods predict this compound’s mechanism and target interactions?
Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinases or GPCRs. Key steps:
- Prepare the ligand (compound) and receptor (target protein) using tools like PyMOL.
- Run docking simulations to identify binding poses, focusing on hydrogen bonds between the triazole N-atoms and catalytic residues . Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability over time .
Q. What experimental designs assess this compound’s stability under physiological conditions?
Design accelerated degradation studies:
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Thermal stability : Heat samples to 40–60°C and analyze decomposition kinetics.
- Light exposure : Test photostability under UV/visible light per ICH guidelines .
Q. How do structural modifications to the triazole or benzoate moieties influence bioactivity?
Structure-activity relationship (SAR) studies compare analogs:
Methodological Notes
- Data Validation : Use triplicate experiments with statistical analysis (ANOVA) to ensure reproducibility, especially for biological assays .
- Advanced Characterization : Employ X-ray crystallography to resolve ambiguous NMR signals and confirm stereochemistry .
- Ecotoxicity : Follow protocols from environmental fate studies (e.g., OECD 307) to evaluate biodegradation and aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
